(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
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Overview
Description
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction, followed by the introduction of the piperidine moiety via nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, like dimethylformamide (DMF), to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols, amines), and substituted derivatives (halogenated compounds).
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperidine-containing compounds: These compounds often display pharmacological activities due to the presence of the piperidine moiety.
Uniqueness
(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is unique due to the specific combination of the pyrazolo[1,5-a]pyrimidine core and the piperidine moiety, which may result in distinct biological activities and therapeutic potential compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-15(2)18-7-9-19(10-8-18)25-20-6-5-11-27(14-20)23(29)21-13-22-24-16(3)12-17(4)28(22)26-21/h7-10,12-13,15,20,25H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCMVMCSVSBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCC(C3)NC4=CC=C(C=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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